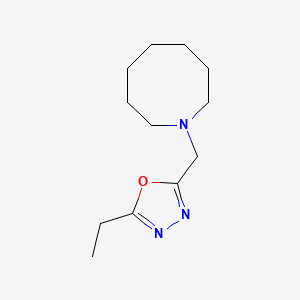
2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole, also known as AEME, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. AEME is a five-membered ring that contains three different heteroatoms, namely oxygen, nitrogen, and azo nitrogen.
作用机制
The mechanism of action of 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cell membrane integrity. This compound has been shown to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. This compound has also been shown to disrupt the cell membrane by increasing its permeability, leading to the leakage of cellular contents.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to inhibit the replication of several viruses, including herpes simplex virus type 1 and human immunodeficiency virus type 1. In vivo studies have shown that this compound exhibits low toxicity and does not cause any significant adverse effects on the liver, kidney, or heart.
实验室实验的优点和局限性
One of the main advantages of using 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in lab experiments is its versatility. This compound can be easily synthesized using a variety of methods and can be used in various fields, including medicinal chemistry, material science, and environmental science. This compound also exhibits low toxicity and does not cause any significant adverse effects. However, one of the limitations of using this compound in lab experiments is its instability. This compound is sensitive to light and heat, and its stability decreases over time.
未来方向
There are several future directions for the research and development of 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole. In medicinal chemistry, further studies are needed to investigate the potential of this compound as a novel anticancer agent. In material science, this compound can be used as a precursor for the synthesis of various polymers with different properties. In environmental science, this compound can be used as a fluorescent probe for the detection of heavy metal ions in water. Further studies are also needed to improve the stability of this compound and to develop new synthesis methods that are more efficient and cost-effective.
合成方法
The synthesis of 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole can be achieved through several different methods. One of the most common methods is the reaction of ethyl hydrazinecarboxylate with ethyl 2-bromoacetate, followed by the reaction with sodium azide and copper(I) iodide. This method yields this compound with a purity of up to 95%. Another method involves the reaction of ethyl hydrazinecarboxylate with ethyl 2-chloroacetate, followed by the reaction with sodium azide and copper(I) iodide. This method yields this compound with a purity of up to 92%.
科学研究应用
2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. This compound has also been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. In material science, this compound has been used as a precursor for the synthesis of various polymers, including poly(2-azocan-1-ylmethyl-5-ethyl-1,3,4-oxadiazole) and poly(2-azocan-1-ylmethyl-5-methyl-1,3,4-oxadiazole). In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.
属性
IUPAC Name |
2-(azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-2-11-13-14-12(16-11)10-15-8-6-4-3-5-7-9-15/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHLPWULLGMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544182.png)
![6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
![4-{4-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544199.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)